molecular formula C8H7FN2O2S B13304232 4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13304232
M. Wt: 214.22 g/mol
InChI Key: YBYFPOKUYSYWJP-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-cyano-2-fluorobenzenesulfonyl chloride with N-methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:

The presence of the cyano and fluoro groups in this compound makes it unique, as these groups can influence the compound’s electronic properties and reactivity, enhancing its potential in various applications.

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

4-cyano-2-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7FN2O2S/c1-11-14(12,13)8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3

InChI Key

YBYFPOKUYSYWJP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)C#N)F

Origin of Product

United States

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